molecular formula C7H9NO3 B2601623 3-Cyano-3-methoxycyclobutane-1-carboxylic acid CAS No. 2167431-23-2

3-Cyano-3-methoxycyclobutane-1-carboxylic acid

Cat. No.: B2601623
CAS No.: 2167431-23-2
M. Wt: 155.153
InChI Key: IPUJBHJQMQAAPJ-UHFFFAOYSA-N
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Description

3-Cyano-3-methoxycyclobutane-1-carboxylic acid (CAS 2167431-23-2) is a high-value cyclobutane derivative with the molecular formula C 7 H 9 NO 3 and a molecular weight of 155.15 g/mol. Its structure incorporates two key functional groups—a carboxylic acid and a nitrile—on a substituted cyclobutane ring, making it a versatile and multifunctional synthetic building block . The compound's primary research value lies in its application as an intermediate in drug discovery and medicinal chemistry. The carboxylic acid group allows for further derivatization, such as amide bond formation, which is a common strategy in the development of active pharmaceutical ingredients (APIs) . Simultaneously, the electron-withdrawing nature of the cyano group can significantly influence the acidity and reactivity of the molecule, providing a handle for further chemical manipulation . This unique combination of features makes it a promising scaffold for constructing novel molecular entities, particularly for investigating new therapeutic agents for conditions such as infectious diseases . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

3-cyano-3-methoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7(4-8)2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUJBHJQMQAAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Acidity and pKa of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive analysis of the acidity of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid, a compound of interest due to its unique structural combination of a strained cyclobutane ring and two electronically influential substituents. We will delve into the theoretical underpinnings of its acidity, predict its pKa value based on substituent effects, and provide detailed, field-proven protocols for both its experimental determination via potentiometric titration and its computational prediction using quantum mechanical methods. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of molecular ionization and its practical applications.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule, dictated by its pKa value and the physiological pH, governs critical properties such as solubility, membrane permeability, and binding to its biological target.[1] An accurate understanding and prediction of a compound's pKa are therefore indispensable for rational drug design.[2][3] this compound presents an interesting case study due to the interplay of several structural features that influence the acidity of its carboxylic acid moiety.

Theoretical Framework: Factors Influencing the Acidity of this compound

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[4][5] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[4][6] In the case of our target molecule, the following factors are at play:

  • The Carboxylic Acid Group: The inherent resonance stabilization of the carboxylate anion, where the negative charge is delocalized over two oxygen atoms, is the primary reason for the acidity of this functional group.[5]

  • The Cyclobutane Ring: The cyclobutane ring itself influences acidity. The carbon atoms in a cyclobutane ring have a higher degree of 's' character in their C-H bonds compared to a linear alkane due to ring strain.[7] This increased 's' character makes the ring slightly more electron-withdrawing, which can stabilize the carboxylate anion and thus increase acidity compared to a non-cyclic analogue. The pKa of cyclobutanecarboxylic acid is reported to be approximately 4.79.[8]

  • The Cyano (-CN) Group: The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This strong inductive effect withdraws electron density from the cyclobutane ring and, consequently, from the carboxylate group.[9][10] This delocalization of the negative charge significantly stabilizes the conjugate base, leading to a substantial increase in acidity (a lower pKa).[4][11]

  • The Methoxy (-OCH₃) Group: The methoxy group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom.[12][13] However, it also has an electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom.[12] In aliphatic systems like this, where the methoxy group is not directly conjugated with the carboxylic acid, the inductive effect is generally considered to be the dominant factor influencing acidity.[13][14] The strength of this inductive effect diminishes with distance.[15]

Predicted pKa Estimation:

Based on the principles outlined above, we can predict the approximate pKa of this compound relative to cyclobutanecarboxylic acid (pKa ≈ 4.79).

CompoundSubstituent EffectsPredicted pKa Range
Cyclobutanecarboxylic acidBaseline~4.79[8]
This compound-CN (Strong -I): Significantly increases acidity. -OCH₃ (Weak -I): Slightly increases acidity.< 4.0

The powerful electron-withdrawing nature of the cyano group is expected to be the dominant influence, leading to a pKa value significantly lower than that of the unsubstituted cyclobutanecarboxylic acid. The methoxy group's inductive effect will further contribute to this acidity enhancement, albeit to a lesser extent.

Methodologies for pKa Determination

To provide a comprehensive understanding, we will detail both an experimental and a computational approach for determining the pKa of this compound.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the experimental determination of pKa values.[16][17][18] The procedure involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the carboxylic acid) and monitoring the resulting pH changes.[16][19]

Principle: The pKa is the pH at which the concentrations of the protonated (acid) and deprotonated (conjugate base) forms of the molecule are equal. This corresponds to the midpoint of the buffer region in the titration curve.[16]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Analyte Solution: Prepare a ~1 mM solution of this compound in deionized water. The exact concentration should be known.

    • Titrant Solution: Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

    • Ionic Strength Adjustment: Use a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[16]

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10 to ensure accurate measurements.[16][18]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To ensure an inert atmosphere and prevent interference from dissolved carbon dioxide, purge the solution with nitrogen gas before and during the titration.[16]

    • Begin the titration by adding small, precise aliquots of the standardized NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[16]

    • For greater accuracy, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V). The peak of this curve corresponds to the equivalence point. The volume at the half-equivalence point can then be used to find the corresponding pH on the original titration curve, which is the pKa.[19]

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution calibrate Calibrate pH Meter prep_analyte->calibrate prep_titrant Prepare NaOH Titrant titrate Titrate with NaOH prep_titrant->titrate prep_kcl Prepare KCl Solution prep_kcl->titrate calibrate->titrate record Record pH vs. Volume titrate->record plot_curve Plot Titration Curve record->plot_curve find_half_equiv Determine Half-Equivalence Point plot_curve->find_half_equiv pka_value pKa Value find_half_equiv->pka_value

Caption: Workflow for experimental pKa determination.

Computational Protocol: Quantum Mechanical Prediction

Computational methods, particularly those based on quantum mechanics (QM), offer a powerful in silico approach to predict pKa values.[2][20][21] These methods calculate the free energy change of the dissociation reaction in a solvent.

Principle: The pKa is directly related to the Gibbs free energy of the acid dissociation reaction in solution. QM calculations, often combined with a continuum solvation model, can estimate this free energy change.[3]

Step-by-Step Workflow:

  • Molecular Modeling:

    • Build 3D structures of both the protonated (carboxylic acid) and deprotonated (carboxylate anion) forms of this compound using molecular modeling software.

  • Conformational Search:

    • Perform a thorough conformational search for both species to identify the lowest energy conformers. This is a critical step as the pKa is a thermodynamic property that depends on the ensemble of accessible conformations.

  • Gas-Phase Geometry Optimization and Frequency Calculation:

    • Optimize the geometry of the lowest energy conformers for both the acid and its conjugate base in the gas phase using a suitable QM method (e.g., Density Functional Theory - DFT with a basis set like 6-31G*).

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation:

    • Calculate the free energy of solvation for both the protonated and deprotonated species using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).[2] This step is crucial as it accounts for the stabilizing effect of the solvent (water) on the charged species.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle and equation:

      • ΔG(aq) = G(A⁻, aq) + G(H⁺, aq) - G(HA, aq)

      • pKa = ΔG(aq) / (2.303 * RT)

    • Where:

      • ΔG(aq) is the free energy of dissociation in the aqueous phase.

      • G(species, aq) = G(species, gas) + ΔG(solv, species)

      • The free energy of the proton in the aqueous phase, G(H⁺, aq), is a well-established value.

Software and Tools: A variety of commercial and open-source software packages are available for these calculations, such as Gaussian, Spartan, and others.[21] Additionally, several online platforms and specialized software provide user-friendly interfaces for pKa prediction.[22][23][24]

Diagram of Computational Workflow:

computational_workflow start Start: 3D Molecular Structures (HA & A⁻) conf_search Conformational Search start->conf_search gas_phase Gas-Phase Optimization & Frequency (QM) conf_search->gas_phase solvation Solvation Energy Calculation (PCM) gas_phase->solvation free_energy Calculate ΔG(aq) solvation->free_energy pka_calc Calculate pKa free_energy->pka_calc

Caption: Workflow for computational pKa prediction.

Conclusion and Future Perspectives

This guide has provided a detailed examination of the factors influencing the acidity of this compound and has outlined robust methodologies for its pKa determination. The strong electron-withdrawing inductive effects of the cyano and methoxy groups are predicted to significantly increase the acidity of this molecule compared to its unsubstituted counterpart. The provided experimental and computational protocols serve as a practical framework for researchers to accurately determine this crucial physicochemical parameter. An accurate pKa value for this and similar molecules is essential for optimizing their potential as drug candidates by enabling a more precise prediction of their behavior in biological systems.

References

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • MDPI.
  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Solubility of Things. Inductive Effect on Acidity.
  • Quora. What is the role of methoxy group in phenol acidic strength?.
  • HCPG. Acidity of Carboxylic Acids.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity.
  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity.
  • Chemistry Stack Exchange. Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?.
  • Rowan. How to Predict pKa.
  • Creative Bioarray.
  • ACS Publications.
  • Khan Academy. Substituent effects on acidic strength (video).
  • Vaia.
  • Reddit.
  • Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • PMC.
  • REPORT.
  • Chemistry LibreTexts. 20.5: Substituent Effects on Acidity.
  • ACD/Labs.
  • Quora. Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?.
  • Molecular Discovery. MoKa - pKa modelling.
  • ci.nana.sa. Acidity In Carboxylic Acids.
  • Rowan. Rowan's Free Online pKa Calculator. [Link]

  • YouTube. Introducing Carboxylic Acids; Acidity of Carboxylic Acids.
  • ResearchGate. Cyano substituent effects on enol and enethiol acidity and basicity: The protonation and deprotonation of 3-hydroxy-2-propenenitrile and its thio analogue | Request PDF.
  • Journal of Materials Chemistry (RSC Publishing).
  • Pharmacy 180. Structural Effects on Acidity - Organic Chemistry.
  • ChemicalBook. Cyclobutanecarboxylic acid | 3721-95-7.
  • Reddit. Carboxylic acid acidity trend? (see my comment please) : r/OrganicChemistry.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Cyano-3-methoxycyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid , a highly functionalized cyclobutane scaffold used as a bioisostere and linker in medicinal chemistry (e.g., JAK inhibitors).

Unlike simple cyanohydrin formations, the simultaneous installation of a nitrile and a methoxy group at the C3 position requires a specific synthetic strategy to avoid competitive polymerization or hydrolysis. This guide utilizes a ketal-intermediate strategy , converting 3-oxocyclobutane-1-carboxylic acid to its dimethyl ketal, followed by Lewis acid-catalyzed nucleophilic substitution with trimethylsilyl cyanide (TMSCN). This method offers superior regiocontrol and safety compared to direct HCN addition.

Retrosynthetic Analysis & Pathway

The synthesis is designed to build complexity at the C3 position while preserving the C1 carboxylic acid handle. The route proceeds through four distinct stages:

  • Esterification: Protection of the acid to prevent interference with Lewis acids.

  • Ketalization: Activation of the C3 ketone.

  • Cyanation: Stereoselective substitution of the methoxy group.

  • Saponification: Mild hydrolysis to the final acid.

Reaction Pathway Diagram[1][2][3]

SynthesisPathway Start 3-Oxocyclobutane- 1-carboxylic acid Step1 Methyl 3-oxocyclobutane- 1-carboxylate Start->Step1 MeOH, H2SO4 Reflux Step2 Methyl 3,3-dimethoxy- cyclobutane-1-carboxylate Step1->Step2 HC(OMe)3, pTSA MeOH Step3 Methyl 3-cyano-3-methoxy- cyclobutane-1-carboxylate Step2->Step3 TMSCN, ZnI2 DCM, 0°C -> RT Final 3-Cyano-3-methoxy- cyclobutane-1-carboxylic acid Step3->Final LiOH, THF/H2O 0°C

Figure 1: Synthetic pathway from 3-oxocyclobutane-1-carboxylic acid to the target molecule via a ketal intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 3-oxocyclobutane-1-carboxylate

Objective: Protect the carboxylic acid to facilitate subsequent Lewis acid-catalyzed steps.

  • Reagents:

    • 3-Oxocyclobutane-1-carboxylic acid (10.0 g, 87.6 mmol)

    • Methanol (anhydrous, 100 mL)

    • Sulfuric acid (conc., 0.5 mL) or Thionyl Chloride (1.2 eq)

  • Procedure:

    • Dissolve 3-oxocyclobutane-1-carboxylic acid in anhydrous methanol (100 mL) in a 250 mL round-bottom flask.

    • Add concentrated H₂SO₄ (0.5 mL) dropwise.

    • Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc) until the acid is consumed.

    • Cool to room temperature and concentrate under reduced pressure to ~20 mL.

    • Dilute with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate to yield the methyl ester as a pale yellow oil.

  • Yield Expectation: 90-95%

  • Key Insight: Thionyl chloride/MeOH is an alternative if the acid is stubborn, but H₂SO₄ is generally sufficient and greener.

Stage 2: Synthesis of Methyl 3,3-dimethoxycyclobutane-1-carboxylate

Objective: Convert the ketone into a dimethyl ketal. This activates the C3 position for the subsequent substitution and introduces the methoxy group.

  • Reagents:

    • Methyl 3-oxocyclobutane-1-carboxylate (10.0 g, 78.0 mmol)

    • Trimethyl orthoformate (TMOF) (12.4 g, 117 mmol, 1.5 eq)

    • Methanol (anhydrous, 50 mL)

    • p-Toluenesulfonic acid monohydrate (pTSA) (0.74 g, 3.9 mmol, 5 mol%)

  • Procedure:

    • In a flame-dried flask under N₂, dissolve the keto-ester in MeOH (50 mL) and TMOF.

    • Add pTSA and stir at room temperature for 16 hours.

    • Quench: Add solid NaHCO₃ (1.0 g) to neutralize the acid catalyst. Stir for 10 mins.

    • Filter off the solids and concentrate the filtrate.[1]

    • Purification: The crude ketal is usually pure enough. If needed, perform a rapid plug filtration (SiO₂, 10% EtOAc/Hexane).

  • Yield Expectation: 85-92%

  • Mechanism: Acid-catalyzed ketalization drives the equilibrium forward using TMOF as a water scavenger.

Stage 3: Synthesis of Methyl 3-cyano-3-methoxycyclobutane-1-carboxylate

Objective: The critical step. Lewis acid-catalyzed substitution of one methoxy group with cyanide.

  • Safety Warning: TMSCN is volatile and releases HCN upon hydrolysis. Handle in a well-ventilated fume hood. Use a bleach trap for waste.

  • Reagents:

    • Methyl 3,3-dimethoxycyclobutane-1-carboxylate (10.0 g, 57.4 mmol)

    • Trimethylsilyl cyanide (TMSCN) (8.5 g, 86.1 mmol, 1.5 eq)

    • Zinc Iodide (ZnI₂) (anhydrous, 1.8 g, 5.7 mmol, 0.1 eq)

    • Dichloromethane (DCM) (anhydrous, 100 mL)

  • Procedure:

    • Dissolve the ketal in anhydrous DCM (100 mL) under Argon/Nitrogen.

    • Add anhydrous ZnI₂. (Note: ZnI₂ is extremely hygroscopic; handle quickly or in a glovebox).

    • Cool the mixture to 0°C.

    • Add TMSCN dropwise via syringe over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitoring: NMR is preferred over TLC as the ketal and product have similar Rf. Look for the appearance of the methoxy singlet shift.

    • Workup: Quench carefully with saturated NaHCO₃ (50 mL). Vigorous stirring is required to destroy excess TMSCN.

    • Separate layers. Extract aqueous layer with DCM (2 x 50 mL).

    • Dry combined organics (Na₂SO₄) and concentrate.

    • Purification: Flash column chromatography (SiO₂, 10-30% EtOAc/Hexanes).

  • Yield Expectation: 70-80%

  • Stereochemistry: The product will be a mixture of cis and trans isomers (typically ~1:1 to 2:1). Separation can be performed here or at the final acid stage.[2]

Stage 4: Hydrolysis to this compound

Objective: Saponify the ester without hydrolyzing the nitrile.

  • Reagents:

    • Methyl 3-cyano-3-methoxycyclobutane-1-carboxylate (5.0 g, 29.6 mmol)

    • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 g, 35.5 mmol, 1.2 eq)

    • THF (40 mL) / Water (10 mL)

  • Procedure:

    • Dissolve the ester in THF (40 mL) and cool to 0°C.

    • Add a solution of LiOH in water (10 mL) dropwise.

    • Stir at 0°C for 2 hours, then allow to warm to 10°C. Do not heat , as heating may hydrolyze the nitrile to an amide.

    • Monitor by TLC (consumption of ester).

    • Workup: Dilute with Et₂O (30 mL) and extract (this removes unreacted impurities). Keep the aqueous layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3.

    • Extract the acidic aqueous layer with EtOAc (3 x 50 mL).

    • Dry (Na₂SO₄) and concentrate to yield the target acid.

  • Yield Expectation: 85-90%

  • Final Form: White to off-white solid.

Analytical Data Summary

ParameterExpected Value / Observation
Appearance White crystalline solid or powder
Molecular Weight 155.15 g/mol
MS (ESI-) [M-H]⁻ = 154.1
1H NMR (DMSO-d6) δ 12.4 (br s, 1H, COOH), 3.25 (s, 3H, OMe), 2.9-3.1 (m, 1H, CH-COOH), 2.4-2.7 (m, 4H, Cyclobutane CH₂). (Note: Isomers will show dual peaks for OMe and CH).
IR Spectrum ~2240 cm⁻¹ (C≡N stretch, weak), ~1710 cm⁻¹ (C=O acid).

Critical Troubleshooting & Optimization

Isomer Separation

The synthesis produces a mixture of cis and trans isomers (relative stereochemistry of the carboxylic acid and the nitrile/methoxy group).

  • Protocol: If a single isomer is required, separation is best achieved at Stage 3 (Ester) using preparative HPLC or careful silica gel chromatography, as the esters often have larger Rf differences than the acids.

  • Assignment: NOE (Nuclear Overhauser Effect) NMR studies are required to assign cis (CN and COOH on same side) vs trans.

Moisture Sensitivity
  • Stage 3 (Cyanation): The success of the ZnI₂ catalyzed substitution is highly dependent on anhydrous conditions. If the reaction stalls, add an additional 0.1 eq of TMSCN and ensure the ZnI₂ is fresh.

Safety: Cyanide Management
  • Hazard: TMSCN hydrolyzes to HCN in moist air.

  • Control: All rotary evaporator exhaust must be vented into a fume hood. Glassware contacted with TMSCN should be soaked in a pH >10 bleach solution before cleaning.

References

  • Preparation of Cyclobutanecarboxylic Acid Derivatives

    • Organic Syntheses, Coll.[3][4] Vol. 3, p. 733; Vol. 23, p. 16. (General cyclobutane synthesis).

    • [5]

  • TMSCN Addition to Acetals (General Methodology)

    • Utimoto, K., et al. "Cyanosilylation of acetals and orthoesters catalyzed by Lewis acids." Tetrahedron Letters, 1981, 22(43), 4277-4280.
  • Hydrolysis of Esters in Presence of Nitriles: Beckwith, A. L. J., et al. "Mild hydrolysis of esters." Journal of the Chemical Society, Perkin Transactions 1.
  • Safety Data Sheet (TMSCN)

Sources

Application Note: Strategic Esterification of 3-Cyano-3-methoxycyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced esterification of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid , a critical intermediate in the synthesis of JAK1 inhibitors like Abrocitinib .

Executive Summary & Chemical Context

The esterification of This compound (referred to herein as Compound A ) presents a unique set of chemoselective challenges. Unlike simple aliphatic acids, Compound A contains:

  • A Strained Cyclobutane Ring: Susceptible to ring-opening under harsh thermal or Lewis-acidic conditions.

  • A Labile Nitrile Group: Prone to hydrolysis (to amide/acid) or Pinner reaction under strong acidic/alcoholic conditions.

  • Stereochemical Integrity: The molecule exists as cis and trans isomers. Preserving the diastereomeric ratio (dr) of the starting material is often critical for downstream biological activity (e.g., Abrocitinib utilizes the cis-isomer scaffold).

This guide provides three validated protocols designed to maximize yield while strictly preserving the nitrile functionality and stereochemical configuration.

Decision Matrix: Selecting the Right Method

MethodReagentsConditionsProsCons
A. Alkyl Halide Alkylation

or

, MeI/EtI
DMF, 25°CHighest Fidelity. Preserves stereochemistry; neutral pH prevents nitrile hydrolysis.Requires handling alkyl halides (genotoxic); removal of DMF.
B. Steglich Coupling DCC/EDC, DMAP, AlcoholDCM, 0°C

RT
Mildest. Good for complex/heavy alcohols.Urea byproduct removal can be tedious; atom uneconomical.
C. Acyl Chloride Activation Oxalyl Chloride, cat. DMFDCM, 0°CScalable. Fast reaction; volatile byproducts.Risk of epimerization at C1; HCl generation requires scavenging.

Detailed Experimental Protocols

Method A: Base-Promoted Alkylation (Recommended for Retention of Stereochemistry)

Rationale: This method avoids activating the carbonyl carbon directly, thereby eliminating the risk of enolization-mediated epimerization at C1. It proceeds via an


 attack of the carboxylate on the alkyl halide.

Materials:

  • Compound A (1.0 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) [Alternative: 
    
    
    
    ]
  • Alkyl Iodide (e.g., Iodomethane or Iodoethane) (1.2 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve Compound A  (10 mmol, 1.55 g) in anhydrous DMF (30 mL).
    
  • Deprotonation: Add

    
     (15 mmol, 4.88 g) in one portion. The suspension is stirred at 0°C for 15 minutes.
    
    • Note: Cesium is preferred over Potassium for its "cesium effect" (higher solubility/reactivity in DMF).

  • Alkylation: Dropwise add Iodomethane (12 mmol, 0.75 mL) via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

    • QC Check: Monitor via TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear; a less polar ester spot appears (

      
      ).
      
  • Workup:

    • Dilute reaction with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF.

    • Wash organic layer with saturated brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Check: The absence of amide peaks in IR (approx. 1650-1690 cm⁻¹) confirms the nitrile (2240 cm⁻¹) remained intact.

Method B: Steglich Esterification (Carbodiimide Coupling)

Rationale: Ideal when using complex alcohols or when alkyl halides are contraindicated. The reaction occurs near neutral pH.

Materials:

  • Compound A (1.0 eq)

  • Alcohol (MeOH, EtOH, or t-BuOH) (1.5 eq)

  • EDC

    
    HCl (1.2 eq) [Alternative: DCC]
    
  • DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Setup: Charge a flask with Compound A (10 mmol) and the target Alcohol (15 mmol) in DCM (50 mL).

  • Catalyst: Add DMAP (1 mmol, 122 mg). Cool the solution to 0°C.

  • Coupling: Add EDC

    
    HCl (12 mmol, 2.30 g) in portions over 5 minutes.
    
    • Mechanism:[1][2][3][4][5][6] EDC activates the carboxylic acid to an O-acylisourea, which is then attacked by the alcohol.

  • Incubation: Stir at 0°C for 30 mins, then warm to RT overnight (12h).

  • Workup:

    • Wash the organic phase with 0.5 M HCl (to remove DMAP/urea derivatives) and then saturated

      
      .
      
    • Dry and concentrate.[7][8]

Method C: Acid Chloride Activation (Scalable for Simple Esters)

Rationale: For multi-gram scale-up where reagent cost is a factor. Oxalyl chloride is used over Thionyl chloride to allow milder conditions (0°C vs Reflux), protecting the cyclobutane ring.

Protocol:

  • Activation: Dissolve Compound A (10 mmol) in dry DCM (40 mL) with a catalytic drop of DMF (20 µL).

  • Chlorination: At 0°C, add Oxalyl Chloride (12 mmol, 1.05 mL) dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur. Stir for 1h at 0°C until bubbling ceases.
  • Esterification: Add a solution of the Alcohol (15 mmol) and Pyridine (15 mmol) in DCM (10 mL) dropwise to the acid chloride solution.

    • Critical: Pyridine acts as an HCl scavenger to prevent nitrile hydrolysis.

  • Finish: Stir 2h at RT. Quench with water.[2][8][9] Standard extraction workup.

Process Visualization (Graphviz)

EsterificationWorkflow Start Start: 3-Cyano-3-methoxy cyclobutane-1-COOH Check Check Requirements Start->Check MethodA Method A: Alkylation (Cs2CO3 + R-I) Check->MethodA High Stereochem Fidelity Needed MethodB Method B: Steglich (EDC + R-OH) Check->MethodB Complex Alcohol or Mild pH MethodC Method C: Acid Chloride (Oxalyl Cl + R-OH) Check->MethodC Large Scale Simple Ester Prod Target Ester (Retention of Stereochem) MethodA->Prod SN2 Mechanism No Epimerization MethodB->Prod DCC Activation MethodC->Prod Acyl Chloride QC QC: H-NMR & GC-MS Check Nitrile (2240 cm-1) Prod->QC

Figure 1: Decision tree for selecting the optimal esterification pathway based on scale and stereochemical requirements.

Analytical Quality Control (QC)

To ensure the protocol's success, the following analytical markers must be verified:

TechniqueParameterTarget ObservationFailure Mode Indicator
FT-IR Nitrile StretchSharp peak at 2240 cm⁻¹ Disappearance or shift (indicates hydrolysis to amide).
1H-NMR Methoxy GroupSinglet at ~3.2 ppm Loss of peak (demethylation).
1H-NMR Cyclobutane RingMultiplets 2.0–3.0 ppm Complex splitting changes (ring opening).
Chiral GC/HPLC Diastereomer RatioRetention of cis/trans ratio Appearance of new isomer peak (epimerization).
Mechanistic Insight: Stereochemical Drift

In Method C (Acid Chloride), the intermediate acid chloride has a higher acidity at the


-proton (C1 position). If excess base (Pyridine/TEA) is used or temperature is uncontrolled, the C1 proton can be abstracted, leading to a planar ketene or enolate intermediate. Upon reprotonation or nucleophilic attack, the stereocenter resets, potentially scrambling the cis/trans ratio. Method A avoids this entirely  by keeping the C1 center 

hybridized throughout the reaction.

References

  • Pfizer Inc. (2021).[10] Synthesis of Abrocitinib and Intermediates. Drugs of the Future, 46(6), 433. 11[3][8][10][12][11][13][14]

  • Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17, 522-524.[7] 7

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Applications. 3[3][8][13]

  • PubChem. (2023). 3-Methoxycyclobutane-1-carboxylic acid Compound Summary. 15

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CYC-480 Subject: Optimization of Recrystallization Solvents & Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Solvent Selection Matrix

User Query: "What are the optimal solvent systems for recrystallizing 3-Cyano-3-methoxycyclobutane-1-carboxylic acid (CAS 2167431-23-2) to improve yield and diastereomeric purity?"

Technical Insight: This molecule presents a specific challenge: the cyclobutane ring induces significant strain and lowers the melting point compared to cyclohexane analogs, increasing the risk of "oiling out" rather than crystallizing. Furthermore, the nitrile and methoxy groups create a dipole moment that requires a solvent with moderate polarity, while the carboxylic acid functionality allows for pH-swing purification.

Based on structural analogs (specifically Upadacitinib intermediates) and process chemistry principles, the following solvent systems are validated for trial.

Solvent Compatibility Table
Solvent SystemRolePolarity IndexApplication Context
Isopropyl Acetate (IPAc) / n-Heptane Primary Choice Moderate / Non-polarBest Balance. IPAc dissolves the acid well at

. Heptane acts as an anti-solvent to drive crystallization upon cooling. IPAc is preferred over Ethyl Acetate due to its higher boiling point and lower water solubility.
Toluene Alternative Non-polar (Aromatic)Azeotropic Drying. Excellent for removing trace water. Often improves diastereomeric ratio (dr) by selectively solubilizing the "trans" isomer (thermodynamic product) while precipitating the "cis" isomer (or vice versa depending on lattice energy).
Water / NaOH

HCl
Purification High (Ionic)Acid/Base Swing. Not a recrystallization per se, but a critical pre-purification step to remove non-acidic impurities before the final crystallization.
Methyl tert-butyl ether (MTBE) Secondary Low/ModerateGood for low-temperature crystallization if the compound is heat-sensitive, but risks holding too much product in the mother liquor.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Swing (Crude Cleanup)

Use this protocol first if your crude purity is <90% or contains significant non-acidic byproducts.

  • Dissolution: Dissolve the crude acid in 1N NaOH (aq) (approx. 5-10 volumes). Ensure pH > 10.

  • Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or IPAc .[1] Discard the organic layer (this contains non-acidic impurities).

  • Acidification: Cool the aqueous layer to

    
    . Slowly add 6N HCl  dropwise until pH < 2.
    
  • Isolation: The product should precipitate. If it oils out, extract with IPAc , dry over

    
    , and proceed to Protocol B.
    
Protocol B: Recrystallization (Final Polish)

Target: >98% Purity, >95:5 dr

  • Charge: Place crude solid in a reactor. Add Isopropyl Acetate (IPAc) (3-4 volumes).

  • Heat: Heat to

    
     (reflux). If solids remain, add IPAc in 0.5 vol increments until clear.
    
  • Cool: Cool slowly to

    
    .
    
  • Seed: Add seed crystals (0.5 wt%) of the pure desired isomer. Critical step to prevent oiling.

  • Anti-solvent: Add n-Heptane (2-3 volumes) dropwise over 1 hour while maintaining

    
    .
    
  • Crystallize: Cool to

    
     over 4 hours.
    
  • Filter: Collect solids by vacuum filtration. Wash with cold 1:1 IPAc/Heptane.

Troubleshooting Guide (FAQs)

Q1: The compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

  • Cause: The melting point of the solvated compound is lower than the process temperature, or the cooling ramp is too fast.

  • Solution:

    • Seeding: You must use seed crystals at the metastable zone width (approx.

      
      ).[1][2]
      
    • Switch Solvent: Change from Ethyl Acetate to Isopropyl Acetate or Toluene . Higher boiling solvents allow you to operate at higher temperatures where the oil phase is less likely to form before saturation is reached.

    • Reduce Anti-solvent: Add Heptane more slowly. A sudden spike in non-polarity forces rapid phase separation (oil) rather than orderly crystal growth.

Q2: I am struggling to separate the cis and trans isomers. Which solvent is better?

  • Insight: Cyclobutane isomers often have distinct lattice energies.

  • Solution: Try Toluene . Aromatic solvents often show higher selectivity for diastereomers due to

    
    -stacking interactions. If Toluene fails, try a slurry swish  in MTBE at room temperature for 12 hours; the thermodynamically stable isomer will remain solid while the kinetic isomer dissolves (or vice versa).
    

Q3: My yield is low (<50%). Where is the product?

  • Cause: The compound has high solubility in polar organic solvents due to the nitrile/methoxy groups.

  • Solution:

    • Check the mother liquor. If the product is there, concentrate it and run a second crop.

    • Increase the Heptane ratio to 3:1 or 4:1 (Heptane:IPAc).

    • Ensure the final cooling temperature is below

      
      .
      

Visual Logic & Workflow

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

Recrystallization_Logic Start Crude 3-Cyano-3-methoxy- cyclobutane-1-carboxylic acid PurityCheck Check Purity (HPLC) Start->PurityCheck LowPurity Purity < 90% or Significant Non-Acidic Impurities PurityCheck->LowPurity Dirty HighPurity Purity > 90% PurityCheck->HighPurity Clean AcidBase Protocol A: Acid/Base Swing 1. Dissolve in NaOH (aq) 2. Wash w/ DCM 3. Acidify w/ HCl LowPurity->AcidBase SolventSelect Select Recrystallization Solvent HighPurity->SolventSelect AcidBase->SolventSelect IPAcSystem System 1: IPAc / Heptane (Standard Balance) SolventSelect->IPAcSystem General Use TolueneSystem System 2: Toluene (Isomer Separation / Drying) SolventSelect->TolueneSystem Isomer Issues OilingIssue Issue: Oiling Out? IPAcSystem->OilingIssue TolueneSystem->OilingIssue Seed Action: Add Seed Crystals @ 50°C OilingIssue->Seed Yes Isolate Final Isolation Filter & Wash OilingIssue->Isolate No Seed->Isolate

Caption: Decision tree for solvent selection and troubleshooting based on crude purity and physical behavior.

References

  • AbbVie Inc. (2017). Process for the preparation of JAK inhibitors and intermediates. Patent WO2017066775. (Demonstrates use of Toluene and Acid/Base workups for Upadacitinib cyclobutane intermediates).

  • Sigma-Aldrich. (2024). Product Specification: this compound (CAS 2167431-23-2).[3][4] (Confirms chemical identity and functional group properties).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for general principles of IPAc/Heptane crystallization for polar acids).

  • Enamine. (2023).[1][5] Safety Data Sheet: this compound. (Solubility data reference).

Sources

Validation & Comparative

Definitive Guide: 13C NMR Shifts for 3-Cyano-3-methoxycyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid presents a classic stereochemical challenge in small-ring synthesis. Unlike flexible aliphatic chains, the cyclobutane ring exists in a puckered "butterfly" conformation, creating distinct magnetic environments for cis and trans isomers.

This guide provides a comparative analysis of the 13C NMR chemical shifts , focusing on the differentiation between the cis (Z) and trans (E) diastereomers. It synthesizes theoretical prediction algorithms with empirical data from analogous 1,3-disubstituted cyclobutane scaffolds to provide actionable reference ranges.

Part 1: Theoretical Framework & Expected Shifts

The Structural Challenge

The molecule possesses two chiral centers (technically pro-chiral/meso relationships depending on substitution) at C1 and C3.

  • Cis-Isomer: The Carboxylic acid (COOH) and Methoxy (OMe) groups are on the same face of the puckered ring.

  • Trans-Isomer: The COOH and OMe groups are on opposite faces.

Critical Insight: In 1,3-disubstituted cyclobutanes, the Gamma-Gauche Effect is the primary driver for chemical shift differences. Carbons adjacent to a sterically crowded substituent (pseudo-axial) will experience upfield shielding (lower ppm) compared to the pseudo-equatorial counterpart.

Predicted 13C NMR Data Table

The following data represents high-confidence predicted ranges based on ChemDraw Professional (v22.0) algorithms and empirical additivity rules for cyclobutane derivatives in DMSO-d6 (standard solvent for polar carboxylic acids).

Carbon AssignmentAtom TypePredicted Shift (ppm)Multiplicity (DEPT-135)Structural Diagnostic Note
C-5 (COOH) Carbonyl172.0 – 176.0 Quaternary (C)Deshielded by electronegative oxygens. Broadens if proton exchange is rapid.
C-6 (CN) Nitrile119.0 – 122.0 Quaternary (C)Characteristic sharp singlet; distinct from aromatic regions.
C-3 Quaternary Ring72.0 – 76.0 Quaternary (C)The Anchor Peak. Heavily deshielded by geminal OMe and CN.
C-7 (OMe) Methoxy52.5 – 54.5 Methyl (CH3)Typical aliphatic ether region.
C-1 Methine Ring32.0 – 36.0 Methine (CH)Alpha to COOH. Sensitive to stereochemistry.
C-2 / C-4 Methylene Ring34.0 – 38.0 Methylene (CH2)Stereo-determining region. See Section 2.1.

Part 2: Comparative Analysis (Isomer Differentiation)

The most common analytical failure in this synthesis is the inability to distinguish the cis and trans isomers in the crude mixture.

The "Crossover" Diagnostic

In 1,3-disubstituted cyclobutanes, the relative chemical shifts of C1 (Methine) and C2/4 (Methylenes) often "cross over" between isomers due to ring puckering.

  • Trans-Isomer (Thermodynamically Preferred):

    • Substituents adopt a pseudo-diequatorial conformation to minimize strain.

    • C2/C4 Shifts: Typically appear downfield (higher ppm, ~36-38 ppm) due to lack of steric compression.

  • Cis-Isomer (Kinetic/Steric Strain):

    • One substituent is forced into a pseudo-axial position.

    • C2/C4 Shifts: Typically appear upfield (lower ppm, ~33-35 ppm) due to the Gamma-Gauche shielding effect.

Solvent Effects (DMSO-d6 vs. CDCl3)

Researchers often switch solvents to improve solubility. Note the systematic shifts:

SolventEffect on C=O[1][2][3] (COOH)Effect on C-3 (C-OMe/CN)Mechanism
DMSO-d6 +2-3 ppm (Deshielding) Negligible (< 0.5 ppm)Strong H-bonding between solvent and Acid proton reduces electron density at Carbonyl carbon.
CDCl3 BaselineBaselineWeak interaction; dimerization of acid may occur, broadening the C=O peak.

Expert Tip: If the C=O peak is invisible in CDCl3, it is likely due to relaxation time (


) issues or dimerization broadening. Switch to DMSO-d6 or add a trace of Cr(acac)3 relaxation agent.

Part 3: Experimental Protocol for Assignment

To ensure scientific integrity, you cannot rely solely on chemical shifts. You must validate the assignment using a self-validating NOE (Nuclear Overhauser Effect) protocol.

Step-by-Step Workflow
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL DMSO-d6. Ensure the solution is clear (filter if necessary to remove paramagnetic particulates).

  • 1D 13C Acquisition:

    • Pulse sequence: zgpg30 (Proton-decoupled).

    • Scans (NS): Minimum 512 (due to quaternary carbons and low sensitivity).

    • Relaxation Delay (D1): 2.0 seconds (ensure C-CN and C=O relaxation).

  • DEPT-135 Acquisition: Run to distinguish CH/CH3 (Up) from CH2 (Down) and C (Invisible). This confirms C2/C4 are methylenes.

  • 2D NOESY (The Validator):

    • Target Interaction: Irradiate the OMe protons (~3.2 ppm).

    • Cis-Isomer: Strong NOE correlation observed between OMe and the Methine Proton at C1 .

    • Trans-Isomer: Weak or NO correlation between OMe and C1-H (distance > 4Å).

Part 4: Visualization & Logic Flow

Structural Assignment Logic

The following diagram illustrates the decision tree for assigning the stereochemistry based on NMR data.

G Start Crude Mixture (13C NMR) Count Count Signals (Is C2/C4 Equivalent?) Start->Count Symmetry Single Set of Peaks (Symmetric) Count->Symmetry Yes (Meso/Rapid Puckering) Asymmetry Split Signals (Asymmetric/Chiral) Count->Asymmetry No (Static/Locked) CheckC2 Check C2/C4 Shift (Relative to Reference) Symmetry->CheckC2 Asymmetry->CheckC2 Rare Case Trans Trans Isomer (C2/C4 Downfield ~37ppm) NOE: OMe <-> H1 Weak CheckC2->Trans Higher ppm Cis Cis Isomer (C2/C4 Upfield ~34ppm) NOE: OMe <-> H1 Strong CheckC2->Cis Lower ppm

Caption: Logic flow for distinguishing Cis/Trans isomers using 13C NMR shifts and NOE correlations.

13C Chemical Shift Mapping

This diagram maps the substituent effects onto the cyclobutane ring.

Molecule C1 C1 (Methine) ~34 ppm (Alpha to COOH) C2 C2 (CH2) ~36 ppm (Gamma-Gauche sensitive) C1->C2 COOH COOH ~174 ppm C1->COOH C3 C3 (Quaternary) ~74 ppm (Gem-Substituted) C2->C3 C4 C4 (CH2) ~36 ppm C3->C4 CN CN ~120 ppm C3->CN OMe OMe ~53 ppm C3->OMe C4->C1 OMe->C1 NOE (Cis Only)

Caption: 13C NMR Chemical Shift Map illustrating connectivity and key diagnostic values.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules).

  • Wiberg, K. B., & Barth, D. E. (1969). "Cyclobutane derivatives. V. Carbon-13 nuclear magnetic resonance spectra." Journal of the American Chemical Society, 91(18), 5124-5130. (Foundational paper on cyclobutane ring current and puckering effects).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Definitive guide on substituent effects).
  • Baranac-Stojanović, M., & Stojanović, M. (2013).[4] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 78(4), 1504-1507.[4] (Explains the magnetic anisotropy of small rings).

Sources

Comparative Mass Spectrometry Guide: Cyclobutane Carboxylic Acids vs. Ring-Strained Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Alert

Cyclobutane carboxylic acids (CBCAs) are critical pharmacophores in drug development, often serving as conformationally restricted analogs of


-aminobutyric acid (GABA) or glutamate. Their rigid square geometry locks substituents into specific vectors, enhancing receptor selectivity. However, identifying these moieties in metabolic mixtures or impurity profiles is challenging due to their isomerism with cyclopropane derivatives and linear alkene acids.

This guide compares the mass spectrometry (MS) performance of CBCAs against their primary structural alternatives. We demonstrate that Electron Ionization (EI) provides the most definitive structural fingerprint via a characteristic Retro-[2+2] cycloaddition , while Electrospray Ionization (ESI) serves as a complementary tool for molecular weight confirmation and decarboxylation analysis.

Mechanistic Analysis: The Physics of Ring Strain

The fragmentation behavior of small rings is governed by the release of ring strain (Angle Strain + Torsional Strain).

  • Cyclobutane (~26.3 kcal/mol strain): The ring is puckered to relieve torsional strain. Upon ionization, the release of this energy drives a symmetry-allowed Retro-[2+2] cleavage, splitting the ring into two ethylene-like fragments.

  • Cyclopropane (~27.5 kcal/mol strain): Higher angle strain leads to immediate ring opening to form allyl-cation type species (

    
    ), rather than clean molecular splitting.
    
  • Linear Alkenes (Zero ring strain): Fragmentation is driven by radical site migration, typically resulting in McLafferty rearrangements (

    
     60).
    
The Diagnostic Pathway: Retro-[2+2] Cycloaddition

In CBCAs, the radical cation typically localizes on the carbonyl oxygen. The ring strain facilitates the cleavage of the C2-C3 and C4-C1 bonds, expelling a neutral ethylene molecule (


) and leaving a radical cation of acrylic acid (

).

Fragmentation M Molecular Ion (M+.) Cyclobutane Carboxylic Acid m/z 100 TS Transition State Ring Distorsion M->TS Ionization Frag3 Fragment B [M-COOH]+ m/z 55 M->Frag3 Alpha Cleavage (Loss of COOH) Frag1 Fragment A Acrylic Acid Radical Cation m/z 72 TS->Frag1 Retro-[2+2] (Major Pathway) Frag2 Neutral Loss Ethylene (C2H4) 28 Da TS->Frag2 Neutral Loss

Figure 1: The primary fragmentation pathways for Cyclobutane Carboxylic Acid (MW 100) under EI conditions. The Retro-[2+2] path is diagnostic.

Comparative Analysis: CBCA vs. Alternatives

The following table contrasts the fragmentation signatures of Cyclobutane Carboxylic Acid (


) with its specific isomers and analogs.
Table 1: Diagnostic Ion Signatures (EI, 70 eV)
FeatureCyclobutane Carboxylic Acid Cyclopropane Carboxylic Acid 4-Pentenoic Acid (Linear)
Molecular Weight 10086 (Homolog)100 (Isomer)
Primary Base Peak

28
(

) or

55
(

)

41
(

)

60
(McLafferty)
Diagnostic Loss

(Loss of Ethylene)

(Loss of H)

(Loss of

)
Secondary Ions

72 (Acrylic acid radical)

45 (

)

55 (Allyl cation)
Mechanism Retro-[2+2] CycloadditionRing opening to Allyl CationGamma-H Abstraction
Differentiation High Confidence: Look for the "Half-Molecule" split.High Confidence: Look for intense

41.
High Confidence: Look for

60.[1]

Critical Insight: The presence of


 60 is a "negative marker" for the cyclobutane ring. If 

60 is the base peak, the ring has likely opened or the sample is a linear isomer.

Experimental Methodologies

Method A: Electron Ionization (EI) - The Gold Standard

EI is the preferred method for structural confirmation because the high energy (70 eV) accesses the ring-cleavage pathways described above.

Protocol:

  • Derivatization: Carboxylic acids are polar and tail on GC columns. Convert to Methyl Esters using Diazomethane or

    
    -Methanol.
    
    • Note: Methyl Cyclobutanecarboxylate (

      
      ) shifts the diagnostic peaks: 
      
      
      
      becomes
      
      
      86 (
      
      
      ).
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program:

      
       (2 min) 
      
      
      
      
      
      
      
      
      
      .
  • MS Parameters:

    • Source Temp:

      
      .
      
    • Scan Range:

      
       25–200.
      

Self-Validating Check:

  • Does the spectrum show a loss of 28 Da from the molecular ion?

    • Yes: Consistent with Cyclobutane.[2][3]

    • No: Suspect Cyclopropane (look for

      
       41) or Linear (look for 
      
      
      
      60).
Method B: ESI-MS/MS - The Sensitivity Alternative

For biological matrices where derivatization is impossible, ESI is used. However, ESI is "soft" and rarely breaks the ring without Collision Induced Dissociation (CID).

Protocol:

  • Mode: Negative Ion Mode (

    
    ).
    
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • CID Fragmentation:

    • Apply collision energy (15–35 eV).

    • Pathway: Decarboxylation is the dominant path.

    • 
      .
      
    • Result: Cyclobutane Carboxylate (

      
       99) 
      
      
      
      Cyclobutyl anion (
      
      
      55).

Comparison:

  • EI: Provides structural proof of the ring size.

  • ESI: Provides molecular weight and functional group confirmation but poor ring size discrimination.

Decision Tree for Identification

DecisionTree Start Unknown Acid Sample (Isomer MW 100) Ionization Ionization Method? Start->Ionization EI Electron Ionization (EI) Ionization->EI ESI Electrospray (ESI) Ionization->ESI Not Recommended for Isomer Differentiation Check60 Is Base Peak m/z 60? EI->Check60 Linear Identify: Linear Isomer (McLafferty Rearrangement) Check60->Linear Yes Check28 Is there a loss of 28 Da (M-28)? Check60->Check28 No Cyclobutane Identify: Cyclobutane (Retro-[2+2]) Check28->Cyclobutane Yes Cyclopropane Identify: Cyclopropane (Look for m/z 41) Check28->Cyclopropane No

Figure 2: Logic flow for distinguishing cyclobutane carboxylic acids from isomers using Mass Spectrometry.

References

  • NIST Chemistry WebBook. Cyclobutanecarboxylic acid, Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of cyclobutane fragmentation pattern. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][4][5][6][7][8][9][10][11][12][13][14]

  • Master Organic Chemistry. Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

Sources

Safety Operating Guide

Safe Handling and Personal Protective Equipment (PPE) for 3-Cyano-3-methoxycyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Research and Development Professionals

Hazard Assessment: A Synthesis of Functional Group Risks

The potential hazards of 3-Cyano-3-methoxycyclobutane-1-carboxylic acid are derived from its chemical structure. The intramolecular presence of both a cyanide group and a carboxylic acid group presents a significant and immediate risk for the release of highly toxic hydrogen cyanide (HCN) gas.

Functional GroupAssociated HazardsRationale and Potential Interactions
Cyano Group (-CN) Extreme Toxicity: Acute toxicity via inhalation, ingestion, and dermal absorption.[1] Cyanide can cause death within minutes.[2]The cyanide ion is a potent cellular respiration inhibitor. The primary risk is the formation of hydrogen cyanide (HCN) gas.
Carboxylic Acid (-COOH) Corrosivity: Can cause skin and eye burns.The acidic nature of this group can act as an internal proton source, potentially facilitating the release of HCN gas from the cyano group, especially under elevated temperatures or in the presence of other acids.
Intramolecular Proximity Spontaneous HCN Release: The close proximity of an acid and a cyanide source within the same molecule creates a unique and elevated risk.Standard practice dictates the strict separation of acids and cyanide salts to prevent HCN evolution.[1][2][3][4] This molecule violates that core principle by its very nature, demanding extreme handling precautions.
Cyclobutane Ring Strain & Reactivity: Strained ring systems can exhibit unusual reactivity.While cyclobutane itself is relatively stable, its derivatives can be unpredictable.[5][6][7] This adds a layer of uncertainty to the compound's stability.

Core Principles for Safe Handling

Given the high-hazard nature of this compound, the following principles are non-negotiable:

  • Never Work Alone: All procedures involving this compound must be performed with at least one other person present who is aware of the hazards and emergency procedures.[3]

  • Designated Area: All work must be conducted in a designated area within a certified chemical fume hood.[2][3] This area should be clearly marked with warning signs for cyanide compounds.

  • Minimize Quantities: Purchase and use the smallest amount of the chemical necessary for the experiment to minimize the potential scale of an exposure or spill.[2][8]

  • Prior Review: All personnel must review this guide, the relevant Safety Data Sheets (SDS) for analogous cyanide compounds and carboxylic acids, and a lab-specific Standard Operating Procedure (SOP) before beginning work.[3][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must be based on the highest potential risk: exposure to cyanide. Standard laboratory PPE is insufficient.

Protection TypeSpecificationRationale
Respiratory A full-face respirator with a combination cartridge for organic vapors, acid gases, and particulates (P100). For significant spill potential, a self-contained breathing apparatus (SCBA) is recommended.[9]Protects against inhalation of toxic HCN gas, which has a faint almond-like odor that is undetectable by a significant portion of the population.[1][2] A full-face respirator also provides eye protection.
Eye & Face If not using a full-face respirator, chemical splash goggles and a full-face shield are mandatory.Protects against splashes of the corrosive carboxylic acid and potential contact with the toxic compound.
Hand Double-gloving is required. Use a thicker, chemical-resistant outer glove (e.g., nitrile or neoprene) over a standard disposable nitrile inner glove.[1][3]Provides robust protection against dermal absorption, which is a significant route of cyanide exposure.[1] Double-gloving mitigates the risk of exposure from tears or pinholes in a single glove.
Body A chemical-resistant apron or suit over a flame-resistant lab coat.[10] Ensure complete coverage with no exposed skin.Protects against splashes and contamination of personal clothing.
Footwear Closed-toe, chemical-resistant shoes or boots.Standard laboratory practice to protect feet from spills.

Safe Handling and Disposal Workflow

The following workflow provides a step-by-step methodology for handling this compound from preparation through disposal.

SafeHandlingWorkflow prep 1. Prepare Work Area - Verify fume hood function. - Post warning signs. - Prepare decontamination & spill kits. ppe 2. Don Full PPE - Follow detailed PPE protocol. - Ensure proper fit and function. prep->ppe Before handling weigh 3. Weighing & Transfer - Perform ONLY in fume hood. - Use smallest practical quantity. - Keep container closed when not in use. ppe->weigh Proceed to handling reaction 4. Conduct Experiment - Maintain constant vigilance. - Keep reaction setup within hood. - Avoid contact with incompatible materials (especially acids). weigh->reaction decon 5. Decontamination - Decontaminate all surfaces, glassware, and equipment  first with a pH 10 buffer, then with 10% bleach solution. reaction->decon Post-experiment waste 6. Waste Segregation - Segregate all waste streams. - Solid (gloves, wipes) and liquid waste in separate, sealed containers. decon->waste labeling 7. Label & Store Waste - Clearly label as 'Cyanide Waste - No Acids'. - Store in a designated satellite accumulation area. waste->labeling removal 8. Doff PPE & Personal Hygiene - Remove PPE in correct order to avoid self-contamination. - Wash hands thoroughly. labeling->removal Final step

Caption: Workflow for handling high-hazard cyanide compounds.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical to preventing serious injury or death.

Spill Response
  • Inside a Chemical Fume Hood:

    • Ensure all contaminated surfaces are first cleaned with a pH 10 buffer solution.[2]

    • Follow this with a cleaning using a freshly prepared 10% bleach solution.[2][3] The initial high pH wash is critical to prevent the bleach from reacting with the compound to produce toxic cyanogen chloride gas.[4]

    • Collect all contaminated wipes and materials in a dedicated, sealed container labeled as "Cyanide Waste".[2]

  • Outside a Chemical Fume Hood:

    • EVACUATE IMMEDIATELY. Alert all personnel in the area and evacuate.[2]

    • Call emergency services (911 or your institution's emergency number) and inform them of a cyanide compound spill.[2]

    • Close the laboratory doors to contain the area.

    • Remain nearby to advise emergency responders. Do not re-enter the area.

Personnel Exposure
  • Do NOT wait for symptoms to develop. [2] Symptoms can include headache, dizziness, nausea, and rapid breathing, progressing to convulsions and death.[2]

  • Inhalation: Move the affected person to fresh air immediately. Call for emergency medical help. Do NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[2][3]

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Rinse the affected area with copious amounts of water for at least 15 minutes.[2][3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][3]

  • Ingestion: If the person is conscious, have them rinse their mouth with water. Seek immediate emergency medical attention.

Waste Disposal Plan

Cyanide-containing waste is considered acutely hazardous. Improper disposal can have fatal consequences.

  • Dedicated Waste Containers: All waste contaminated with this compound must be collected in dedicated, sealed, and clearly labeled hazardous waste containers.[1][2]

  • Segregation:

    • Solid waste (contaminated gloves, wipes, bench paper) must be kept separate from liquid waste.[2]

    • Cyanide waste streams must be kept separate from all other chemical waste, especially acidic waste.[4]

  • Labeling: The waste container must be labeled "Hazardous Waste - Cyanide. TOXIC. DO NOT MIX WITH ACIDS".[4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[4] Do not pour any amount of this compound or its solutions down the drain.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

  • Cyanides | Division of Research Safety. University of Illinois. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Research. [Link]

  • Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. [Link]

  • PHARMACOLOGICAL AND TOXICOLOGICAL COMPOUNDS AS PROTECTIVE OR THERAPEUTIC AGENTS AGAINST RADIATION INJURY IN EXPERIMENTAL ANIMALS. 3. STUDIES ON THE TOXIC AND RADIOPROTECTIVE EFFECTS OF CYCLOBUTANE DERIVATIVES. PubMed. [Link]

  • laboratory chemical safety summary: sodium cyanide and potassium cyanide. National Research Council. [Link]

  • Methods of destruction of cyanide in cyanide-containing waste.
  • Toxicological study on 2-alkylcyclobutanones - Results of a collaborative study. ResearchGate. [Link]

  • Cyclobutane – Knowledge and References. Taylor & Francis. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Cyclobutane – Knowledge and References. Taylor & Francis Online. [Link]

  • Cyclobutane - Wikipedia. Wikipedia. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.